molecular formula C11H12N2O2S2 B2970065 N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide CAS No. 667910-38-5

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide

Cat. No.: B2970065
CAS No.: 667910-38-5
M. Wt: 268.35
InChI Key: LERXTCLQTPYQQZ-UHFFFAOYSA-N
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Description

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide typically involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with 4-aminobenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine .

Scientific Research Applications

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide has several scientific research applications:

Properties

IUPAC Name

N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S2/c1-8-12-11(7-16-8)9-3-5-10(6-4-9)13-17(2,14)15/h3-7,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERXTCLQTPYQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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